N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring fused with a naphthamide moiety, which contributes to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using tert-butylbenzene and a suitable catalyst such as aluminum chloride.
Coupling with Naphthamide: The final step involves coupling the benzoxazole intermediate with a naphthamide derivative through an amide bond formation reaction, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide
- N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide stands out due to its unique combination of a benzoxazole ring and a naphthamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry, where its structural features can be leveraged for desired outcomes.
Properties
Molecular Formula |
C28H24N2O2 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H24N2O2/c1-28(2,3)22-12-10-19(11-13-22)27-30-24-17-23(14-15-25(24)32-27)29-26(31)21-9-8-18-6-4-5-7-20(18)16-21/h4-17H,1-3H3,(H,29,31) |
InChI Key |
DMBZASNANZCQPL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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